REACTION_CXSMILES
|
[OH-].[K+].[OH:3][C:4]1[CH:13]=[C:12]([O:14][CH2:15][O:16][CH3:17])[C:11]([CH:18]([CH3:20])[CH3:19])=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7]>CO.O>[OH:3][C:4]1[CH:13]=[C:12]([O:14][CH2:15][O:16][CH3:17])[C:11]([CH:18]([CH3:20])[CH3:19])=[CH:10][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
methyl 2-hydroxy-5-isopropyl-4-(methoxymethyloxy)benzoate
|
Quantity
|
508 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=C(C(=C1)OCOC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue acidified by the addition of 2M hydrochloric acid (30 ml)
|
Type
|
FILTRATION
|
Details
|
The solid material was collected by suction filtration
|
Type
|
WASH
|
Details
|
rinsed with water (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
sucked dry under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1)OCOC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |